MDL-800
Vue d'ensemble
Description
MDL-800 est un composé chimique connu pour son rôle d’activateur allostérique de la sirtuine 6, une désacétylase dépendante du nicotinamide adénine dinucléotide. La sirtuine 6 est impliquée dans divers processus physiologiques et pathologiques, notamment le métabolisme, la stabilité du génome, la longévité et l’inflammation. This compound a montré un potentiel significatif dans la suppression de la prolifération des cellules de carcinome pulmonaire non à petites cellules et l’amélioration de l’efficacité des inhibiteurs de la tyrosine kinase du récepteur du facteur de croissance épidermique .
Applications De Recherche Scientifique
MDL-800 has a wide range of scientific research applications:
Chemistry: It is used to study the catalytic activity of sirtuin 6 and its role in deacetylation reactions.
Biology: this compound is employed in research on genome stability, DNA repair pathways, and cellular reprogramming.
Medicine: The compound has shown promise in treating non-small cell lung carcinoma by enhancing the efficacy of epidermal growth factor receptor tyrosine kinase inhibitors and suppressing tumor growth It also improves genomic stability and pluripotency of induced pluripotent stem cells derived from old donors.
Industry: This compound is used in the development of new therapeutic agents targeting sirtuin 6 for various diseases, including cancer and age-related disorders
Mécanisme D'action
MDL-800 exerce ses effets en se liant à un site allostérique sur la sirtuine 6, augmentant ainsi son activité désacétylase. Cette interaction conduit à la désacétylation des protéines histones, qui joue un rôle crucial dans la régulation de l’expression génique et le maintien de la stabilité du génome . De plus, this compound supprime l’inflammation via la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées et favorise l’angiogenèse, ce qui accélère la cicatrisation .
Analyse Biochimique
Biochemical Properties
MDL-800 plays a significant role in biochemical reactions by activating SIRT6. It increases SIRT6 deacetylase activity, which leads to the deacetylation of histone H3. This compound does not show any activity towards other sirtuins (SIRT1, SIRT3, SIRT4) or histone deacetylases (HDAC1-11) at concentrations up to 50 μM or 100 μM . The interaction between this compound and SIRT6 enhances the deacetylation of histone H3, which is crucial for various cellular processes .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In non-small cell lung cancer (NSCLC) cells, this compound increases SIRT6 deacetylase activity, leading to dose-dependent deacetylation of histone H3. This results in the inhibition of cell proliferation and induction of cell cycle arrest at the G0/G1 phase . Additionally, this compound enhances the antiproliferation effects of epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) in osimertinib-resistant NSCLC cells .
Molecular Mechanism
The molecular mechanism of this compound involves its selective activation of SIRT6. By binding to SIRT6, this compound increases its deacetylase activity, leading to the deacetylation of histone H3. This deacetylation process is crucial for regulating gene expression and maintaining genomic stability . This compound also suppresses the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and sustained activity in increasing SIRT6 deacetylase activity and inhibiting cell proliferation in NSCLC cells . Long-term studies have demonstrated that this compound can maintain its effects on cellular function, including histone H3 deacetylation and suppression of the MAPK pathway .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Intraperitoneal administration of this compound at doses of 25 mg/kg, 50 mg/kg, and 80 mg/kg has been shown to suppress tumor growth in NSCLC xenograft models . Higher doses of this compound have demonstrated increased efficacy in inhibiting tumor growth, with minimal toxic or adverse effects observed at these doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to SIRT6 activation. By increasing SIRT6 deacetylase activity, this compound influences metabolic processes such as glucose and lipid metabolism . The compound’s activation of SIRT6 also plays a role in DNA repair pathways, contributing to genomic stability .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily targeting SIRT6. The compound’s interaction with SIRT6 leads to its localization in the nucleus, where it exerts its effects on histone deacetylation and gene expression . This compound’s distribution within tissues has been observed in NSCLC xenograft models, where it effectively suppresses tumor growth .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it activates SIRT6 and promotes histone H3 deacetylation . This localization is crucial for its role in regulating gene expression and maintaining genomic stability. This compound’s targeting signals and post-translational modifications direct it to specific compartments within the nucleus, enhancing its activity and function .
Méthodes De Préparation
La synthèse de MDL-800 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse et les conditions de réaction exactes sont exclusives et détaillées dans la littérature scientifique. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
MDL-800 subit diverses réactions chimiques, impliquant principalement la désacétylation. Il augmente l’activité désacétylase de la sirtuine 6 en se liant à un site allostérique, conduisant à une diminution globale des niveaux d’acétylation de l’histone H3 lysine 9 et de l’histone H3 lysine 56 dans les cellules humaines . Les réactifs et les conditions courants utilisés dans ces réactions comprennent le nicotinamide adénine dinucléotide et des systèmes tampons spécifiques pour maintenir l’environnement réactionnel. Les principaux produits formés à partir de ces réactions sont les protéines histones désacétylées .
4. Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé pour étudier l’activité catalytique de la sirtuine 6 et son rôle dans les réactions de désacétylation.
Biologie : this compound est utilisé dans la recherche sur la stabilité du génome, les voies de réparation de l’ADN et la reprogrammation cellulaire.
Médecine : Le composé s’est révélé prometteur dans le traitement du carcinome pulmonaire non à petites cellules en améliorant l’efficacité des inhibiteurs de la tyrosine kinase du récepteur du facteur de croissance épidermique et en supprimant la croissance tumorale Il améliore également la stabilité génomique et la pluripotence des cellules souches pluripotentes induites dérivées de donneurs âgés.
Industrie : This compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la sirtuine 6 pour diverses maladies, notamment le cancer et les maladies liées à l’âge
Comparaison Avec Des Composés Similaires
MDL-800 est unique dans son activation sélective de la sirtuine 6. Des composés similaires comprennent MDL-801, qui active également la sirtuine 6 mais avec une efficacité et une spécificité différentes . D’autres activateurs de sirtuines, tels que le resvératrol, ciblent principalement la sirtuine 1 et ont des effets biologiques différents. La capacité de this compound à améliorer l’activité désacétylase de la sirtuine 6 jusqu’à 22 fois le distingue des autres composés de sa classe .
Propriétés
IUPAC Name |
methyl 2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]-5-[(3,5-dichlorophenyl)sulfonylamino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrCl2FN2O6S2/c1-11-5-18(25)17(22)10-19(11)27-35(31,32)20-4-3-14(9-16(20)21(28)33-2)26-34(29,30)15-7-12(23)6-13(24)8-15/h3-10,26-27H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFQBYBODAKGOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)OC)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrCl2FN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is MDL-800 and what is its primary target?
A1: this compound is a small molecule that acts as a potent and selective activator of sirtuin 6 (SIRT6) [, , , , , , , , , , , ]. SIRT6 is an NAD+-dependent deacetylase involved in various cellular processes, including DNA repair, inflammation, and metabolism.
Q2: How does this compound exert its effects on a molecular level?
A2: this compound binds to SIRT6 and enhances its deacetylase activity. This leads to the deacetylation of various SIRT6 target proteins, including histones like H3K9ac [, , , ]. Deacetylation of these targets ultimately influences gene expression and downstream cellular processes.
Q3: What are the key downstream effects of this compound mediated SIRT6 activation?
A3: this compound, through SIRT6 activation, has been shown to:
- Reduce inflammation: It suppresses the NF-κB pathway, decreasing pro-inflammatory cytokines like TNF-α and IL-6 [].
- Promote wound healing: It enhances collagen deposition and neovascularization in cutaneous wounds [].
- Improve DNA repair: It rescues age-related decline in DNA repair efficiency in chondrocytes by enhancing both NHEJ and BER pathways [, , ].
- Reduce oxidative stress and apoptosis: It protects granulosa cells from oxidative damage and apoptosis, potentially mitigating premature ovarian failure [].
- Alleviate fibrosis: It reduces UUO-induced renal fibrosis by regulating β-catenin acetylation and the TGF-β1/Smad pathway [].
- Improve genomic stability and pluripotency of iPSCs: It enhances genomic stability and promotes differentiation potential in old murine-derived iPSCs [].
Q4: What are the potential therapeutic applications of this compound based on the research findings?
A4: this compound shows promise in preclinical models for various conditions, including:
- Premature Ovarian Failure: By reducing oxidative stress and apoptosis in granulosa cells [].
- Wound Healing: By accelerating cutaneous wound healing through anti-inflammatory effects and promoting angiogenesis [].
- Osteoarthritis: By improving DNA repair in chondrocytes and potentially slowing age-related cartilage degeneration [, , ].
- Renal Fibrosis: By protecting against UUO-induced renal inflammation and fibrosis [].
- Heart Failure with Preserved Ejection Fraction (HFpEF): By improving cardiac metabolism and limiting cardiac lipid accumulation, particularly in the context of diabetes [].
- Cancer: By suppressing proliferation and enhancing the efficacy of EGFR-TKIs in non-small cell lung cancer [, ], and potentially overcoming chemoresistance in breast cancer [].
- Aging-associated diseases: By improving genomic stability and pluripotency of iPSCs, potentially enhancing cell-based therapies [].
- Viral Infections: By potentially alleviating SARS-CoV-2 infection and severity through DNA damage repair mechanisms [].
Q5: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A5: While specific SAR studies haven't been extensively published, research suggests that the allosteric binding site of this compound on SIRT6 is crucial for its activity []. Modifications to the molecule's structure could impact its binding affinity, selectivity, and overall efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.